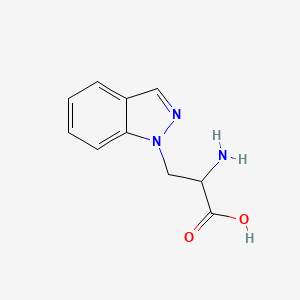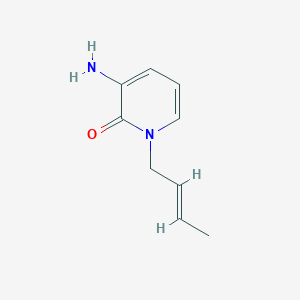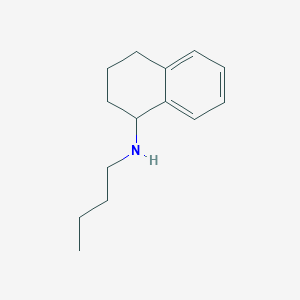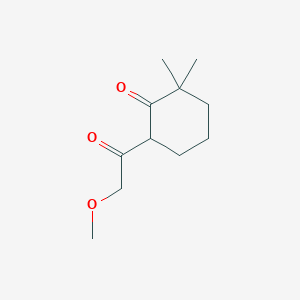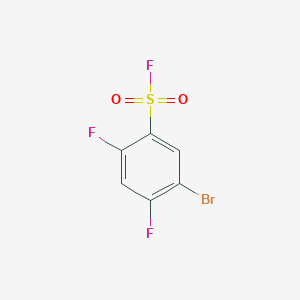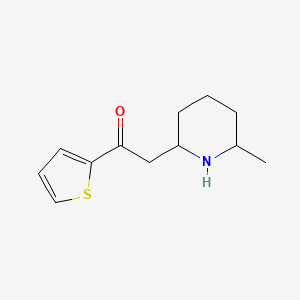
4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with an aminomethyl group, a methyl group, and a trimethylpyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the Trimethylpyrazolyl Group: This can be done through a coupling reaction using trimethylpyrazole and suitable coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Lacks the aminomethyl group.
4-(aminomethyl)-1-methylpyrrolidin-2-one: Lacks the trimethylpyrazolyl group.
5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one: Lacks both the aminomethyl and methyl groups.
Uniqueness
4-(aminomethyl)-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to the presence of all three functional groups, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
4-(aminomethyl)-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H20N4O/c1-7-11(8(2)16(4)14-7)12-9(6-13)5-10(17)15(12)3/h9,12H,5-6,13H2,1-4H3 |
Clave InChI |
HBSGPEVWESZUHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)C2C(CC(=O)N2C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
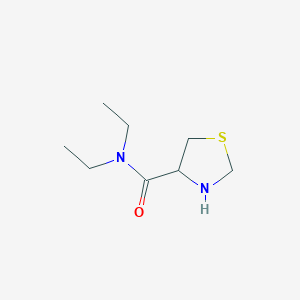
![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)

